![molecular formula C8H5Cl3O2S B13991447 4-[(Trichloromethyl)sulfanyl]benzoic acid CAS No. 92307-04-5](/img/structure/B13991447.png)
4-[(Trichloromethyl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Trichloromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S It is a derivative of benzoic acid where the hydrogen atom in the para position is replaced by a trichloromethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trichloromethyl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with trichloromethyl compounds under specific conditions. One common method is the reaction of 4-mercaptobenzoic acid with trichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(Trichloromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-[(Trichloromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Trichloromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Benzotrichloride: Similar in structure but lacks the sulfanyl group.
4-(Trichloromethyl)benzoic acid: Similar but without the sulfanyl group.
Uniqueness
4-[(Trichloromethyl)sulfanyl]benzoic acid is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
92307-04-5 |
|---|---|
分子式 |
C8H5Cl3O2S |
分子量 |
271.5 g/mol |
IUPAC名 |
4-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
InChIキー |
KCIJMUNMXXLYHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
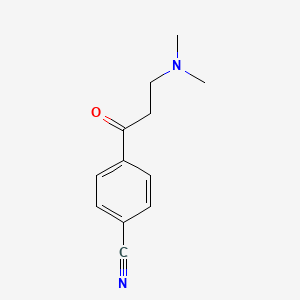
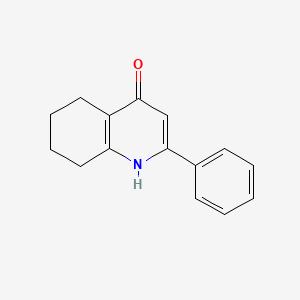

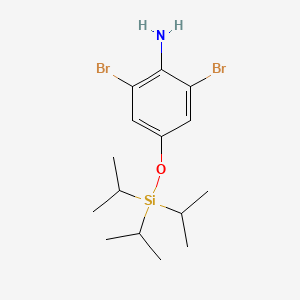
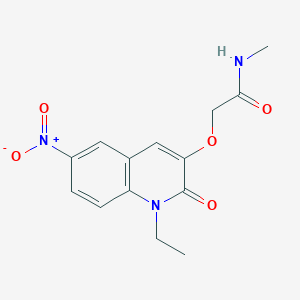
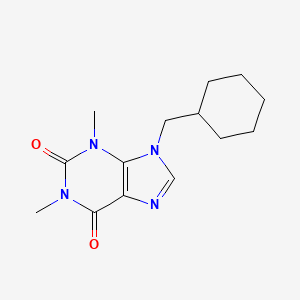
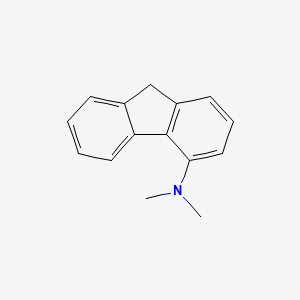



![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
